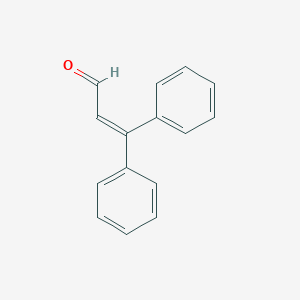

3,3-Diphenylacrylaldehyde

Beschreibung

Eigenschaften

IUPAC Name |

3,3-diphenylprop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWAFWBDWAWZJGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2049210 | |

| Record name | 3,3-Diphenylacrylaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1210-39-5 | |

| Record name | β-Phenylcinnamaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1210-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Diphenylacrolein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001210395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-Diphenylacrolein | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87895 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenal, 3,3-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3-Diphenylacrylaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-diphenylacrylaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.558 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3-DIPHENYLACROLEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UT7JVZ5FZQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,3-Diphenylacrylaldehyde: Synthesis, Properties, and Applications

Section 1: Introduction and Overview

3,3-Diphenylacrylaldehyde, a member of the α,β-unsaturated aldehyde family, is a versatile chemical intermediate of significant interest to researchers in organic synthesis and medicinal chemistry. Structurally, it can be viewed as an analogue of cinnamaldehyde, distinguished by the presence of two phenyl groups on the β-carbon. This unique arrangement of a reactive aldehyde, a conjugated alkene system, and bulky phenyl substituents imparts a distinct profile of reactivity and steric influence. While not a final drug product itself, its chalcone-like core structure is a well-recognized pharmacophore, making this compound a valuable scaffold for the synthesis of more complex molecules with potential therapeutic applications.[1][2] This guide provides a comprehensive technical overview of its structure, properties, synthesis, reactivity, and potential applications, with a focus on providing practical insights for laboratory professionals.

Section 2: Molecular Structure and Physicochemical Properties

The chemical identity of this compound is defined by the molecular formula C₁₅H₁₂O. The structure features a propenal backbone with two phenyl rings attached to the C3 position. This substitution pattern is key to its chemical behavior, influencing the electronics of the conjugated system and providing significant steric hindrance around the carbon-carbon double bond.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₂O | [3] |

| Molecular Weight | 208.26 g/mol | [3] |

| IUPAC Name | 3,3-diphenylprop-2-enal | [3] |

| CAS Number | 5436-33-9 | [3] |

| Appearance | Pale yellow solid (typical) | [4] |

| Melting Point | 71 - 73 °C | [5] |

| Boiling Point | 181 °C at 16 hPa | [5] |

| SMILES | C1=CC=C(C=C1)C(=CC=O)C2=CC=CC=C2 | [3] |

| InChIKey | MWAFWBDWAWZJGK-UHFFFAOYSA-N | [3] |

Section 3: Synthesis Protocol: Vilsmeier-Haack Formylation

The most direct and reliable synthesis of this compound is achieved via the Vilsmeier-Haack reaction.[6][7] This reaction employs a "Vilsmeier reagent," typically formed in situ from a formamide derivative (like N,N-dimethylformamide, DMF) and an acid chloride (like phosphorus oxychloride, POCl₃), to formylate an electron-rich substrate.[8] In this case, the substrate is the readily available alkene, 1,1-diphenylethylene. The reaction proceeds through an electrophilic attack of the Vilsmeier reagent on the alkene, followed by hydrolysis of the resulting iminium salt intermediate to yield the final aldehyde.

Experimental Protocol: Synthesis of this compound

Causality Statement: This protocol is designed for robust and scalable synthesis. The use of a solvent mixture (DMF and dichloromethane) ensures solubility of the starting material and reagent, while the controlled temperature is critical for managing the exothermicity of the Vilsmeier reagent formation and preventing side reactions. The aqueous workup is essential for the hydrolysis of the intermediate iminium salt, which is the final step in forming the aldehyde.

-

Reagent Preparation (Vilsmeier Reagent Formation):

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents).

-

Cool the flask to 0 °C in an ice-water bath.

-

Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel over 30 minutes. Maintain the internal temperature below 10 °C.

-

Expertise Note: This initial step is exothermic and forms the electrophilic chloroiminium salt (Vilsmeier reagent). Slow, dropwise addition at low temperature is crucial to control the reaction rate and prevent degradation of the reagent.

-

After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.

-

-

Formylation Reaction:

-

Dissolve 1,1-diphenylethylene (1.0 equivalent) in a minimal amount of anhydrous dichloromethane (DCM).

-

Add the solution of 1,1-diphenylethylene dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Expertise Note: 1,1-diphenylethylene is sufficiently electron-rich to be attacked by the Vilsmeier reagent.[8] The reaction progress should be monitored until the starting alkene spot is consumed.

-

-

Workup and Isolation:

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate.

-

Expertise Note: This step serves two purposes: it quenches any remaining reactive POCl₃ and hydrolyzes the intermediate iminium salt to the desired aldehyde. The sodium acetate solution neutralizes the acidic byproducts.

-

Stir the resulting mixture vigorously for 1 hour. A pale-yellow precipitate should form.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

-

Purification:

-

Recrystallize the crude solid from an ethanol/water mixture to yield pure this compound as a pale-yellow crystalline solid.

-

Dry the product under vacuum. The purity should be confirmed by melting point determination and spectroscopic analysis (NMR, IR).

-

Synthesis Workflow Diagram

Section 4: Analytical Characterization (Predicted)

-

¹H NMR Spectroscopy (Predicted, CDCl₃, 500 MHz):

-

δ ~9.7 ppm (s, 1H): This downfield singlet is characteristic of the aldehyde proton (-CHO), which is deshielded by the anisotropic effect of the carbonyl group.[12]

-

δ ~7.3-7.5 ppm (m, 10H): A complex multiplet corresponding to the protons of the two phenyl rings.

-

δ ~6.8 ppm (s, 1H): A singlet corresponding to the vinylic proton at the C2 position. The lack of adjacent protons results in a singlet. Its chemical shift is influenced by conjugation with both the carbonyl group and the phenyl rings.

-

-

¹³C NMR Spectroscopy (Predicted, CDCl₃, 125 MHz):

-

δ ~193 ppm: The aldehyde carbonyl carbon, typically found in the 190-200 ppm range.[10]

-

δ ~165 ppm: The quaternary vinylic carbon (C3) bearing the two phenyl groups.

-

δ ~128-140 ppm: A series of signals corresponding to the aromatic carbons. This will include the ipso-carbons and the ortho-, meta-, and para-carbons of the two phenyl rings.

-

δ ~125 ppm: The vinylic methine carbon (C2).

-

-

Infrared (IR) Spectroscopy (Predicted, KBr Pellet):

-

~3060 cm⁻¹: Aromatic C-H stretching.

-

~2820 cm⁻¹ and ~2720 cm⁻¹: Fermi doublet characteristic of the aldehyde C-H stretch.

-

~1685 cm⁻¹ (strong): The C=O stretching vibration of the conjugated aldehyde. Conjugation lowers the frequency from the typical ~1720 cm⁻¹ for a saturated aldehyde.[14]

-

~1610 cm⁻¹ (medium): The C=C stretching vibration of the alkene, also influenced by conjugation.

-

~1500, 1450 cm⁻¹: Aromatic C=C ring stretching vibrations.

-

~760, 700 cm⁻¹: Strong bands corresponding to C-H out-of-plane bending for monosubstituted benzene rings.

-

-

Mass Spectrometry (MS) (Predicted, EI):

-

m/z 208 (M⁺): The molecular ion peak.

-

m/z 207 (M-1)⁺: Loss of the aldehydic hydrogen.

-

m/z 179 (M-29)⁺: Loss of the CHO group.

-

m/z 131: A fragment corresponding to the diphenylmethyl cation.

-

m/z 77: The phenyl cation.

-

Section 5: Applications in Research and Drug Development

The primary value of this compound in a research and development setting lies in its utility as a versatile chemical intermediate. The chalcone scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets.[1] The aldehyde functional group is a synthetic handle that allows for a multitude of chemical transformations, enabling the rapid generation of compound libraries for biological screening.[15]

Key applications include:

-

Scaffold for Heterocyclic Synthesis: The aldehyde can undergo condensation reactions with various binucleophiles (e.g., hydrazines, hydroxylamines, guanidines) to form a wide array of heterocyclic compounds like pyrazoles, isoxazoles, and pyrimidines, which are core structures in many pharmaceuticals.[2]

-

Precursor for Novel Chalcones: While it is a chalcone analogue itself, the aldehyde can be used in further condensation reactions (e.g., Wittig or Horner-Wadsworth-Emmons reactions) to extend the conjugated system, creating more complex polyene structures.

-

Lead Generation in Drug Discovery: Derivatives of similar diphenyl-substituted acrylonitriles and other related structures have shown promising biological activities, including anti-cancer and anti-microbial properties.[16] this compound serves as an ideal starting point for creating libraries of analogous amides, esters, and other derivatives to explore structure-activity relationships (SAR).

Logical Workflow: Role in Drug Discovery

The diagram below illustrates the logical flow of how a versatile intermediate like this compound is utilized in a typical early-stage drug discovery campaign.

Section 6: Safety and Handling

As with any laboratory chemical, proper handling procedures are essential to ensure safety. The following information is summarized from supplier Safety Data Sheets (SDS).[5]

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

Wear appropriate protective eyeglasses or chemical safety goggles.

-

Wear chemical-resistant gloves (e.g., nitrile rubber).

-

Wear a lab coat.

-

Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.

-

-

Handling and Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Avoid generation of dust.

-

Keep away from heat and sources of ignition.

-

-

First Aid Measures:

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]

-

Skin Contact: Wash off with soap and plenty of water. Take off immediately all contaminated clothing.[5]

-

Ingestion: If swallowed, make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.[5]

-

Inhalation: Move person into fresh air. If not breathing, give artificial respiration.

-

Disclaimer: Always consult the full, current Safety Data Sheet (SDS) from your supplier before handling this chemical.

Section 7: References

-

Sigma-Aldrich. (2025). Safety Data Sheet for this compound. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/112127]

-

PubChem. (n.d.). 3,3-diphenylprop-2-enal. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/71027]

-

Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119–122. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/cber.19270600118]

-

Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56, 355-659. [URL: https://onlinelibrary.wiley.com/doi/10.1002/0471264180.or056.02]

-

Wikipedia contributors. (2023). Vilsmeier–Haack reaction. Wikipedia, The Free Encyclopedia. [URL: https://en.wikipedia.org/wiki/Vilsmeier%E2%80%93Haack_reaction]

-

Chavan, S. P., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1145-1154. [URL: https://www.ijpcsonline.com/files/12-07-25.pdf]

-

University of Calgary. (n.d.). Table of Characteristic IR Absorptions. [URL: https://www.chem.ucalgary.ca/courses/351/Carey5th/Ch13/ir-table.html]

-

J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. [URL: https://www.jk-sci.com/vilsmeier-haack-reaction_371.html]

-

Sigma-Aldrich. (n.d.). 3-(4-(Trifluoromethyl)phenyl)acrylaldehyde. [URL: https://www.sigmaaldrich.com/US/en/product/bld/bl3h160c4d41]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [URL: https://www.rsc.org/suppdata/c9/ob/c9ob00348a/c9ob00348a1.pdf]

-

Career Endeavour. (n.d.). NMR Spectroscopy. [URL: https://careerendeavour.com/wp-content/uploads/2022/02/nmr-spectroscopy.pdf]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Spectroscopy/Nuclear_Magnetic_Resonance_Spectroscopy/NMR_Spectroscopy_(13C)/Interpreting_C-13_NMR_Spectra]

-

Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. (2020). Molecules, 25(18), 4269. [URL: https://www.mdpi.com/1420-3049/25/18/4269]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [URL: https://www.organicchemistrydata.org/hansreich/resources/nmr/?page=nmr/H1/H1_index.html]

-

Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart. [URL: https://www.isotope.com/uploads/files/NMR_Solvent_Chart.pdf]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [URL: https://www.organicchemistrydata.org/hansreich/resources/nmr/?page=nmr/C13/C13_index.html]

-

Gomes, M. N., et al. (2017). Chalcone Derivatives: Promising Starting Points for Drug Design. Molecules, 22(8), 1210. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6152222/]

-

PubChem. (n.d.). 3,3-Diphenylacrylonitrile. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3_3-Diphenylacrylonitrile]

-

Walsh Medical Media. (n.d.). Medicinal Chemistry: Designing Molecules for Therapeutic Innovation. [URL: https://walshmedicalmedia.com/medicinal-chemistry-designing-molecules-for-therapeutic-innovation/]

-

Doc Brown's Chemistry. (2026). Infrared Spectroscopy Index. [URL: https://www.docbrown.info/page13/page13.htm]

-

Spectroscopic Properties, Biological Activity, and Sensing Applications of Coumarin Derivative... (2023). Journal of Fluorescence. [URL: https://www.researchgate.net/publication/373461221_Spectroscopic_Properties_Biological_Activity_and_Sensing_Applications_of_Coumarin_Derivative_E-3-3-4-Dimethylaminophenylacryloyl-4-hydroxy-2H-chromen-2-one_in_Solution_PVA_Films_and_PVP_Nanofibers]

-

Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde. [URL: https://www.docbrown.info/page06/IRspec/benzaldehydeIR.htm]

-

Spectroscopy Magazine. (2023). Infrared Spectroscopy of Polymers X: Polyacrylates. [URL: https://www.spectroscopyonline.com/view/infrared-spectroscopy-of-polymers-x-polyacrylates]

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2018). Molecules, 23(11), 2998. [URL: https://www.mdpi.com/1420-3049/23/11/2998]

-

3,3-Disubstituted 3,4-Dihydro-1,2,4-benzotriazines: Chemistry, Biological Activity, and Affinity to Sigma Receptors. (2020). Molecules, 25(3), 633. [URL: https://www.mdpi.com/1420-3049/25/3/633]

-

Synthesis and evaluation of (Z)-2,3-diphenylacrylonitrile analogs as anti-cancer and anti-microbial agents. (2013). European Journal of Medicinal Chemistry, 70, 467-475. [URL: https://www.researchgate.net/publication/257924765_Synthesis_and_evaluation_of_Z-23-diphenylacrylonitrile_analogs_as_anti-cancer_and_anti-microbial_agents]

-

ResearchGate. (n.d.). IR spectrum of the main product Phenyl acetaldehyde. [URL: https://www.researchgate.net/figure/IR-spectrum-of-the-main-product-Phenyl-acetaldehyde_fig1_273133379]

-

Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. (2015). Journal of Chemical and Pharmaceutical Research, 7(3), 101-109. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4757754/]

-

Redefining the Synthetic Logic of Medicinal Chemistry. (2015). Journal of Medicinal Chemistry, 58(21), 8315-8326. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4666572/]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2021). Journal of Biomedical Research & Environmental Sciences. [URL: https://www.jelsciences.com/articles/jbres1285.pdf]

Sources

- 1. Chalcone Derivatives: Promising Starting Points for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. rsc.org [rsc.org]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. ijpcbs.com [ijpcbs.com]

- 8. jk-sci.com [jk-sci.com]

- 9. careerendeavour.com [careerendeavour.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 12. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

- 15. Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

3,3-Diphenylacrylaldehyde CAS number lookup

An In-Depth Technical Guide to 3,3-Diphenylacrylaldehyde for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of this compound (CAS No. 1210-39-5), a key chemical intermediate with significant potential in medicinal chemistry and materials science. We will explore its fundamental physicochemical properties, outline a representative synthetic pathway, and delve into its applications as a molecular scaffold in drug discovery, drawing parallels with the well-established field of chalcone derivatives. This document is intended to serve as a foundational resource, integrating established protocols with the underlying chemical principles to empower researchers in their experimental design and application development.

Core Compound Identification and Properties

This compound, also known as 3,3-diphenyl-2-propenal, is an α,β-unsaturated aldehyde characterized by two phenyl groups attached to the β-carbon. This structure imparts unique electronic and steric properties, making it a valuable precursor in organic synthesis.

Chemical Structure

The molecular structure features a conjugated system involving the phenyl rings, the carbon-carbon double bond, and the aldehyde functional group. This extended π-system is central to its reactivity and spectroscopic characteristics.

Caption: Chemical structure of this compound.

Physicochemical Data

Quantitative data for this compound is critical for experimental planning, including reaction setup, purification, and storage. The following table summarizes its key properties.

| Property | Value | Source |

| CAS Number | 1210-39-5 | Parchem[1] |

| Molecular Formula | C₁₅H₁₂O | Inferred |

| Molecular Weight | 208.26 g/mol | Inferred |

| Appearance | Solid | MilliporeSigma |

| Melting Point | 59 - 61 °C | MilliporeSigma |

| Boiling Point | 170 °C @ 25 hPa | MilliporeSigma |

| Density | 0.99 g/mL @ 25 °C | MilliporeSigma |

| Chemical Stability | Stable under standard ambient conditions | MilliporeSigma |

Synthesis and Reaction Chemistry

The synthesis of α,β-unsaturated aldehydes like this compound typically involves condensation reactions. A logical and common approach is the aldol condensation, which forms a carbon-carbon bond and is a cornerstone of organic synthesis.

Representative Synthesis: Aldol Condensation

A plausible pathway involves the base-catalyzed reaction between benzophenone and an acetaldehyde equivalent. The causality of this choice lies in the reactivity of the enolizable acetaldehyde and the electrophilic carbonyl carbon of benzophenone.

Workflow Diagram:

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol (Illustrative)

This protocol is a representative example based on standard aldol condensation principles. Researchers must optimize conditions based on their specific laboratory setup and reagent purity.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve benzophenone in a suitable solvent such as ethanol.

-

Reagent Addition: Add an excess of acetaldehyde to the solution. Cool the mixture in an ice bath to control the initial exothermic reaction.

-

Catalysis: Slowly add an aqueous solution of a base catalyst (e.g., sodium hydroxide) dropwise while maintaining the low temperature. The formation of the acetaldehyde enolate is the critical initiating step.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl). Extract the organic product using a suitable solvent like diethyl ether.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a solvent system like ethanol/water to yield the final product.

Role in Medicinal Chemistry and Drug Discovery

While direct therapeutic applications of this compound are not widely documented, its structural motif is of high interest in drug development. Its value lies in its role as a versatile chemical intermediate and a molecular scaffold for building more complex, biologically active molecules.[]

Analogy to Chalcones and Bioactivity

This compound is structurally related to chalcones (1,3-diphenyl-2-propen-1-ones), which are well-known precursors in flavonoid biosynthesis and possess a wide range of biological activities.[3] The core α,β-unsaturated carbonyl system is a key pharmacophore that can participate in Michael additions with biological nucleophiles, such as cysteine residues in proteins. This reactivity is a double-edged sword; it can lead to target engagement but also potential toxicity, making structural modification a key aspect of drug design.[3]

Intermediate for Heterocyclic Synthesis and Receptor Ligands

The aldehyde and the double bond are reactive handles for a variety of chemical transformations, making this compound an excellent starting point for library synthesis in drug discovery campaigns.[4] For example, the related compound 3,3-Diphenylacrylonitrile is a known reagent in the preparation of N-diarylpropenyl and N-diarylpropyl amides, which act as ligands for human melatonin receptors (MT1 and MT2).[5] This strongly suggests that this compound could be a valuable precursor for synthesizing novel ligands targeting G-protein coupled receptors or other important drug targets.

The process of using such intermediates allows for the systematic modification of a lead compound's structure to enhance binding affinity with a target or to improve its pharmacokinetic profile by reducing toxicity.[]

Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical reagent.

-

Hazard Classification: According to the Safety Data Sheet from MilliporeSigma, this compound is not classified as a hazardous substance or mixture under the OSHA Hazard Communication Standard.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, chemical-resistant gloves, and a lab coat, should be worn. Gloves must be inspected before use and disposed of properly after.

-

Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust. Standard hygiene measures, such as washing hands after handling, should be followed.

-

First Aid:

-

Inhalation: Move the person to fresh air.

-

Skin Contact: Take off contaminated clothing immediately and rinse the skin with water/shower.

-

Eye Contact: Rinse out with plenty of water.

-

Ingestion: Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.

-

-

Storage: Store in a tightly sealed container in a dry, well-ventilated place. The product is chemically stable under standard room temperature conditions.

-

Environmental Precautions: Prevent the product from entering drains to avoid environmental contamination.

Conclusion

This compound is a valuable compound for the research community. Its well-defined physicochemical properties, straightforward synthetic accessibility, and structural similarity to biologically active scaffolds like chalcones make it a compelling intermediate for drug discovery and materials science. This guide provides the foundational knowledge required for its safe handling, synthesis, and strategic application in the development of novel chemical entities.

References

-

Pharmaffiliates. 3,3-Diphenylacrylonitrile | CAS No : 3531-24-6. [Link]

-

Saeed, A., et al. (2017). Chalcone Derivatives: Promising Starting Points for Drug Design. Molecules. [Link]

-

Syrris. Drug Discovery and Development application with Syrris. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of (E)-2,3-Diphenylacrylaldehyde: A Keystone for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-2,3-Diphenylacrylaldehyde, a member of the α,β-unsaturated aldehyde class, represents a significant scaffold in medicinal chemistry and organic synthesis. Its unique structural motif, featuring a conjugated system with two phenyl rings, imparts a range of biological activities and makes it a versatile building block for the synthesis of more complex pharmaceutical agents. This technical guide provides a comprehensive overview of the principal synthetic routes to (E)-2,3-diphenylacrylaldehyde, with a focus on the underlying mechanisms, experimental considerations, and practical applications in drug development. We will delve into the classical Claisen-Schmidt condensation, the robust Wittig reaction, and the highly stereoselective Horner-Wadsworth-Emmons reaction, offering detailed protocols and expert insights to empower researchers in their synthetic endeavors.

Introduction: The Significance of the α,β-Unsaturated Aldehyde Moiety

α,β-Unsaturated aldehydes are a class of organic compounds characterized by a carbon-carbon double bond conjugated to an aldehyde functional group. This arrangement results in a unique electronic profile, rendering the molecule susceptible to both nucleophilic attack at the carbonyl carbon and conjugate addition at the β-carbon. This reactivity profile is the cornerstone of their utility as synthetic intermediates and their diverse pharmacological activities.

(E)-2,3-Diphenylacrylaldehyde, in particular, has garnered attention due to the presence of the bulky phenyl substituents, which influence its reactivity and biological interactions. Derivatives of cinnamaldehyde, a structurally related parent compound, have demonstrated a wide array of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3][4] The core structure of (E)-2,3-diphenylacrylaldehyde serves as a valuable pharmacophore, and its derivatives are actively being investigated for various therapeutic applications, including the development of novel anticancer agents.[1][2][5]

This guide will equip researchers with the foundational knowledge and practical protocols to efficiently synthesize this important molecule, thereby facilitating the exploration of its potential in drug discovery and development.

Key Synthetic Strategies

The synthesis of (E)-2,3-diphenylacrylaldehyde can be achieved through several established methodologies. The choice of a particular route often depends on factors such as desired stereoselectivity, substrate availability, and reaction conditions. We will explore the three most prominent and reliable methods.

The Claisen-Schmidt Condensation: A Classic Approach

The Claisen-Schmidt condensation is a crossed aldol condensation between an aldehyde or ketone and an aromatic carbonyl compound that lacks α-hydrogens. This reaction, first reported independently by Rainer Ludwig Claisen and J. Gustav Schmidt in 1881, remains a cornerstone of carbon-carbon bond formation.

Causality Behind Experimental Choices: This method is often favored for its simplicity and the use of readily available starting materials. The reaction is typically base-catalyzed, with the base abstracting an α-proton from the enolizable carbonyl component to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the non-enolizable aromatic aldehyde. The subsequent dehydration of the aldol adduct is often spontaneous, driven by the formation of a highly conjugated system.

Self-Validating System: The progress of the reaction can be easily monitored by thin-layer chromatography (TLC) to observe the consumption of starting materials and the formation of the product. The final product can be purified by recrystallization, and its identity and purity confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR).

Experimental Protocol: Claisen-Schmidt Condensation

Materials:

-

Benzaldehyde

-

Diphenylacetaldehyde

-

Sodium hydroxide (NaOH)

-

Ethanol (95%)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve diphenylacetaldehyde (1 equivalent) in 95% ethanol.

-

To this solution, add benzaldehyde (1 equivalent).

-

Slowly add a solution of sodium hydroxide (1.1 equivalents) in water to the reaction mixture while stirring vigorously at room temperature.

-

Continue stirring for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into a separatory funnel containing water and diethyl ether.

-

Separate the organic layer, and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford (E)-2,3-diphenylacrylaldehyde.

Mechanism of the Claisen-Schmidt Condensation:

Sources

- 1. Synthesis and evaluation of (Z)-2,3-diphenylacrylonitrile analogs as anti-cancer and anti-microbial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and pharmacological evaluation of 2,3-diphenyl acrylonitriles-bearing halogen as selective anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

In-depth Technical Guide to the Spectroscopic Data of 3,3-Diphenylacrylaldehyde: Acknowledgment of Data Unavailability

To our valued researchers, scientists, and drug development professionals,

As a Senior Application Scientist, my commitment is to provide you with technical guides that are not only comprehensive and insightful but are, above all, built upon a foundation of verifiable, experimental data. It is with this principle of scientific integrity in mind that I must report on the current status of available spectroscopic information for the target compound, 3,3-Diphenylacrylaldehyde .

While predictive models and data for analogous structures can offer hypothetical insights, the core directive of providing a guide based on field-proven, experimental evidence cannot be met at this time. To present a guide based on anything less would be a disservice to the rigorous standards of the scientific community we serve.

We understand the importance of having reliable spectroscopic data for compound characterization and research progression. We will continue to monitor scientific publications and databases for the emergence of this information. Once experimental data for this compound becomes available, we are fully prepared to develop the in-depth technical guide as originally envisioned.

We appreciate your understanding and share your commitment to data-driven scientific advancement. We encourage any researchers who may have access to or are in the process of generating this data to consider its publication to benefit the wider scientific community.

Sincerely,

Gemini Senior Application Scientist

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3,3-Diphenylacrylaldehyde

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3,3-diphenylacrylaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical methodologies for acquiring and interpreting NMR data for this α,β-unsaturated aldehyde. We will explore detailed peak assignments, the causality behind experimental choices, and a step-by-step protocol for obtaining high-fidelity spectra. The guide aims to serve as an authoritative resource, grounding its claims in established spectroscopic principles and validated experimental practices to ensure scientific integrity and reproducibility.

Introduction

This compound, a derivative of cinnamaldehyde, is an organic compound featuring a conjugated system that includes two phenyl rings, a carbon-carbon double bond, and an aldehyde functional group. This extended π-system makes it a valuable scaffold in organic synthesis and medicinal chemistry. The precise structural elucidation of such molecules is paramount for understanding their reactivity, confirming synthetic outcomes, and ensuring purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for determining the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H (protons) and ¹³C—NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide will systematically dissect the ¹H and ¹³C NMR spectra of this compound, offering both predictive analysis based on established principles and a robust experimental framework.

Molecular Structure and NMR Environments

To interpret the NMR spectra, we must first identify the unique proton and carbon environments in the this compound molecule. The structure's symmetry and the electronic effects of its functional groups will dictate the number and position of NMR signals.

Caption: Numbering scheme for this compound.

-

Proton Environments:

-

Aldehydic Proton (H-C1): One proton directly attached to the carbonyl carbon.

-

Vinylic Proton (H-C2): One proton on the α-carbon of the double bond.

-

Aromatic Protons: Ten protons distributed across two phenyl rings. Due to potential rotational differences, the ortho, meta, and para protons on each ring may exhibit distinct chemical shifts.

-

-

Carbon Environments:

-

Carbonyl Carbon (C1): The aldehyde carbon.

-

Vinylic Carbons (C2, C3): The two sp² carbons of the double bond.

-

Aromatic Carbons: Each phenyl ring has four distinct carbon environments: ipso (the carbon attached to C3), ortho, meta, and para.

-

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons.

Causality of Chemical Shifts: The chemical shift (δ) is influenced by the local electron density around a proton. Electronegative groups, like the carbonyl group, and anisotropic effects from π-systems (like phenyl rings and double bonds) withdraw electron density, "deshielding" the proton and shifting its signal downfield (to a higher ppm value).

-

Aldehydic Proton: This proton is highly deshielded due to the strong electron-withdrawing effect of the adjacent carbonyl oxygen. It is expected to appear far downfield.[1]

-

Vinylic Proton: This proton is part of a conjugated system and is deshielded by both the double bond and the carbonyl group. Its chemical shift will be in the typical vinylic region but shifted downfield due to conjugation.[1]

-

Aromatic Protons: Protons on an aromatic ring typically resonate in a characteristic downfield region (6.5-8.0 ppm) due to the ring current effect.[2][3] The specific shifts of the ortho, meta, and para protons will be influenced by the electron-donating or -withdrawing nature of the acrylaldehyde substituent.

Predicted ¹H NMR Data Summary

| Signal Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| Aldehyde-H | 9.5 - 10.0 | Singlet (s) | 1H | Highly deshielded by the carbonyl group. No adjacent protons to couple with.[1] |

| Vinylic-H | 6.6 - 7.0 | Singlet (s) | 1H | Deshielded by conjugation. No vicinal protons on C3 to couple with. |

| Aromatic-H | 7.2 - 7.6 | Multiplet (m) | 10H | Characteristic aromatic region. Overlapping signals from the ten protons on the two phenyl rings create a complex pattern.[2][3] |

Note: The two phenyl rings may not be equivalent, potentially leading to a more complex multiplet in the aromatic region than if they were identical.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their functional group type. Spectra are typically proton-decoupled, meaning each unique carbon appears as a single line.

Causality of Chemical Shifts: Similar to protons, carbon chemical shifts are determined by their electronic environment. sp²-hybridized carbons (carbonyls, alkenes, aromatics) are significantly deshielded compared to sp³ carbons.

-

Carbonyl Carbon: Aldehyde carbons are among the most deshielded, appearing at the far downfield end of the spectrum.[4] Conjugation with a double bond tends to shift the carbonyl resonance slightly upfield (to a lower ppm value) compared to a saturated aldehyde.[5]

-

Vinylic Carbons: These sp² carbons appear in a region that overlaps with aromatic carbons. The β-carbon (C3), substituted with two phenyl groups, is expected to be further downfield than the α-carbon (C2) due to resonance effects.[5]

-

Aromatic Carbons: These carbons resonate in a predictable range.[3][4] The ipso-carbons, being directly attached to the conjugated system and quaternary, will likely have a distinct chemical shift and may show a weaker signal.

Predicted ¹³C NMR Data Summary

| Signal Assignment | Predicted δ (ppm) | Rationale |

| Aldehyde (C=O) | 190 - 195 | Characteristic chemical shift for an α,β-unsaturated aldehyde.[4] |

| Vinylic (C3) | 155 - 165 | β-carbon of the conjugated system, deshielded and substituted. |

| Vinylic (C2) | 128 - 135 | α-carbon of the conjugated system. |

| Aromatic (ipso) | 138 - 142 | Quaternary carbons attached to the vinyl group. |

| Aromatic (ortho, meta, para) | 127 - 132 | Characteristic range for phenyl carbons. Multiple signals are expected.[3][4] |

Experimental Protocol for NMR Data Acquisition

This section provides a field-proven, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound. The protocol is designed as a self-validating system to ensure reproducibility and accuracy.

Caption: Standard workflow for NMR sample analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Weighing: Accurately weigh the sample. For a standard ¹H NMR spectrum, 1-5 mg is typically sufficient. For ¹³C NMR, which is inherently less sensitive, a higher concentration of 5-30 mg is recommended.[6]

-

Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the compound. Chloroform-d (CDCl₃) is an excellent first choice for non-polar to moderately polar organic molecules like this compound. Use approximately 0.6-0.7 mL of solvent for a standard 5 mm NMR tube.[6][7] The use of a deuterated solvent is critical as it prevents the solvent's proton signals from overwhelming the analyte signals and provides the deuterium signal required for the spectrometer's field-frequency lock.[7][8]

-

Dissolution: Add the solvent to the vial containing the sample. Ensure complete dissolution by vortexing or brief sonication. A homogenous solution is essential for high-resolution spectra.[6]

-

Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube.[6][8] Suspended solids disrupt magnetic field homogeneity, leading to broad peaks.[8]

-

Capping: Cap the NMR tube to prevent solvent evaporation and contamination.

-

-

Instrumentation and Data Acquisition:

-

Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[9]

-

Lock and Shim: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. "Shimming" is then performed, an automated or manual process to optimize the homogeneity of the magnetic field across the sample volume, which is crucial for obtaining sharp spectral lines.[10]

-

¹H Acquisition Parameters:

-

Pulse Angle: A 30° or 45° pulse is typically used for routine spectra to allow for faster acquisition without saturating the signals.

-

Acquisition Time (AT): ~2-4 seconds.

-

Relaxation Delay (D1): ~1-2 seconds.

-

Number of Scans (NS): 8-16 scans are usually sufficient for good signal-to-noise (S/N).

-

-

¹³C Acquisition Parameters:

-

Experiment: A standard proton-decoupled experiment (e.g., zgpg30 on Bruker instruments).

-

Pulse Angle: A 30° pulse is recommended to maximize S/N for a given experiment time, especially for quaternary carbons which can have long relaxation times.

-

Acquisition Time (AT): ~1-2 seconds.

-

Relaxation Delay (D1): ~2 seconds.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be required to achieve adequate S/N.

-

-

-

Data Processing:

-

Fourier Transform (FT): The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode. The baseline is then corrected to be flat.

-

Referencing: The chemical shift axis is calibrated. For CDCl₃, the residual solvent peak (CHCl₃) can be set to δ 7.26 ppm for the ¹H spectrum, which in turn references the spectrum to tetramethylsilane (TMS) at 0 ppm. For the ¹³C spectrum, the central peak of the CDCl₃ triplet is set to δ 77.16 ppm.[5]

-

Integration: The area under each peak in the ¹H spectrum is integrated to determine the relative ratio of protons giving rise to each signal.

-

Spectral Interpretation and Structural Confirmation

The final step is to synthesize all the collected data to confirm the structure of this compound.

-

¹H Spectrum Confirmation: The presence of a singlet at ~9.7 ppm with an integration of 1H is definitive for the aldehyde proton. A second singlet at ~6.8 ppm integrating to 1H confirms the vinylic proton. The large, complex multiplet in the 7.2-7.6 ppm region integrating to 10H confirms the presence of the two phenyl groups. The multiplicity of the aldehyde and vinylic protons (singlets) is a key piece of evidence, confirming that there are no protons on the adjacent carbons (C2 and C3, respectively).

-

¹³C Spectrum Confirmation: The spectrum should display the expected number of signals. A peak near 193 ppm is characteristic of the aldehyde carbonyl carbon. Several signals between 127-160 ppm confirm the sp² carbons of the vinylic and aromatic systems. The absence of any signals in the typical sp³ aliphatic region (0-60 ppm) confirms the unsaturated nature of the entire carbon skeleton.

Together, the ¹H and ¹³C NMR spectra provide unambiguous evidence for the molecular structure of this compound, confirming the presence of all key functional groups and their connectivity.

Conclusion

NMR spectroscopy is an indispensable tool for the structural verification of this compound. The ¹H NMR spectrum is characterized by three distinct regions corresponding to the highly deshielded aldehyde proton, the vinylic proton, and the ten aromatic protons. The ¹³C NMR spectrum complements this by identifying the unique carbon environments, including the characteristic downfield shift of the carbonyl carbon. By following a robust experimental protocol, researchers can obtain high-fidelity spectra that serve as a definitive fingerprint of the molecule, ensuring its identity and purity for applications in research and development.

References

-

University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

JoVE. (2025). NMR Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Nanalysis. (2024). Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University of California, Riverside. (n.d.). Sample Preparation. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Michigan State University. (n.d.). Proton NMR Table. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

University of Puget Sound. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

-

MDPI. (n.d.). 17O NMR Spectra of α,β-Unsaturated Carbonyl Compounds RCH=CHCOX. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). 13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS. Retrieved from [Link]

-

University of Calgary. (n.d.). Spectroscopy Tutorial: Alkenes and Conjugated Systems. Retrieved from [Link]

-

UCLA. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy - 1H NMR Chemical Shifts. Retrieved from [Link]

-

Wiley. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Two-Dimensional NMR Spectroscopy. Retrieved from [Link]

-

University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Retrieved from [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. Cinnamaldehyde(104-55-2) 1H NMR spectrum [chemicalbook.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. Proton NMR Table [www2.chemistry.msu.edu]

- 6. researchgate.net [researchgate.net]

- 7. trans-Cinnamaldehyde(14371-10-9) 1H NMR spectrum [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the FT-IR Analysis of 3,3-Diphenylacrylaldehyde Functional Groups

This guide provides a comprehensive analysis of the functional groups present in 3,3-Diphenylacrylaldehyde using Fourier-Transform Infrared (FT-IR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the vibrational modes of the molecule and offers a practical framework for its spectral analysis.

Introduction: The Vibrational Portrait of a Molecule

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique that provides a molecular "fingerprint" by probing the vibrational transitions of chemical bonds within a molecule. When subjected to infrared radiation, specific functional groups absorb energy at characteristic frequencies, causing their bonds to stretch, bend, rotate, and vibrate. This absorption pattern, when plotted as a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹), offers invaluable insights into the molecular structure.

This compound, an α,β-unsaturated aldehyde, presents a fascinating subject for FT-IR analysis due to its unique combination of functional groups: an aldehyde, a carbon-carbon double bond (alkene), and two phenyl rings. The electronic interplay between these groups, particularly the conjugation extending from the phenyl rings through the alkene to the carbonyl group, significantly influences their characteristic vibrational frequencies. Understanding these nuances is paramount for accurate spectral interpretation and structural elucidation.

Molecular Structure and Key Vibrational Modes

The structure of this compound dictates the specific vibrational modes that will be observed in its FT-IR spectrum. The key functional groups to consider are the aldehyde (-CHO), the alkene (C=C), and the two phenyl groups (C₆H₅).

Diagram of Key Vibrational Modes in this compound

Caption: Key vibrational modes in this compound.

Detailed Analysis of Functional Group Vibrations

The conjugation within this compound, where the π-systems of the phenyl rings, the alkene, and the carbonyl group are interconnected, leads to delocalization of electron density. This delocalization weakens the double bonds, causing their stretching frequencies to appear at lower wavenumbers (a redshift) compared to their non-conjugated counterparts.

Aldehyde Group (-CHO)

-

C=O Stretching: The carbonyl (C=O) stretch is one of the most intense and characteristic absorption bands in an IR spectrum. For saturated aliphatic aldehydes, this band typically appears in the 1740-1720 cm⁻¹ region.[1] However, in this compound, the conjugation with the carbon-carbon double bond and the phenyl rings lowers this frequency.[1][2] This is due to the delocalization of π-electrons, which reduces the double bond character of the C=O bond.[2] Consequently, the C=O stretching vibration for this molecule is expected to be in the range of 1710-1685 cm⁻¹ .[1]

-

Aldehydic C-H Stretching: Another diagnostic feature for aldehydes is the stretching vibration of the hydrogen atom attached to the carbonyl group (O=C-H). This typically gives rise to one or two bands of moderate intensity between 2830 cm⁻¹ and 2695 cm⁻¹ .[1] A peak around 2720 cm⁻¹ is often particularly useful for identification as it appears in a relatively uncluttered region of the spectrum.[1]

Alkene Group (C=C)

-

C=C Stretching: The stretching vibration of the carbon-carbon double bond in alkenes generally appears in the 1680-1620 cm⁻¹ region.[3] In conjugated systems like this compound, this absorption is typically found in the lower end of this range, around 1620-1680 cm⁻¹ , and its intensity is enhanced due to the increased polarity of the bond within the conjugated system.[3]

Phenyl Groups (C₆H₅)

-

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic rings are expected to appear at wavenumbers slightly higher than those of aliphatic C-H bonds, typically in the range of 3100-3000 cm⁻¹ .

-

Aromatic C=C In-Ring Stretching: The carbon-carbon stretching vibrations within the aromatic rings give rise to a series of bands, usually in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions. These bands are often sharp and can be used to confirm the presence of an aromatic system.

-

C-H Out-of-Plane Bending: The out-of-plane ("oop") bending vibrations of the aromatic C-H bonds occur in the 900-675 cm⁻¹ region. The pattern of these bands can sometimes provide information about the substitution pattern on the aromatic ring.

Summary of Expected Vibrational Frequencies

The following table summarizes the expected FT-IR absorption bands for the principal functional groups in this compound. An experimental spectrum was not available in the Spectral Database for Organic Compounds (SDBS) for direct comparison.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| Aldehyde | C=O Stretch | 1710 - 1685[1] | Strong | Lowered frequency due to conjugation. |

| Aldehydic C-H Stretch | 2830 - 2695[1] | Medium, often two bands | A peak near 2720 cm⁻¹ is highly diagnostic. | |

| Alkene | C=C Stretch | 1620 - 1680[3] | Medium to Strong | Intensity enhanced by conjugation. |

| Phenyl | Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Appears at higher frequency than aliphatic C-H stretch. |

| Aromatic C=C Stretch | 1600 - 1585 & 1500 - 1400 | Medium, Sharp | Characteristic of the aromatic ring. | |

| C-H Out-of-Plane Bend | 900 - 675 | Medium to Strong | Pattern can indicate substitution. |

Experimental Protocol: Acquiring the FT-IR Spectrum

For a solid sample like this compound, several methods can be employed to obtain a high-quality FT-IR spectrum. The KBr pellet method is a traditional and reliable technique.

Workflow for KBr Pellet Preparation and FT-IR Analysis

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Step-by-Step Methodology

-

Sample and KBr Preparation:

-

Gently grind 1-2 mg of crystalline this compound into a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) to the mortar. KBr is hygroscopic and should be stored in a desiccator.

-

-

Mixing:

-

Thoroughly mix the sample and KBr by grinding them together until a homogenous, fine powder is obtained. The goal is to uniformly disperse the sample particles within the KBr matrix.

-

-

Pellet Formation:

-

Transfer the powder mixture to a pellet die.

-

Place the die in a hydraulic press and apply a pressure of 8-10 metric tons for 1-2 minutes. This will cause the KBr to "cold-flow" and form a thin, transparent, or translucent disc.

-

-

FT-IR Measurement:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

First, run a background scan with an empty sample compartment to account for atmospheric water and carbon dioxide.

-

Then, run the sample scan to obtain the FT-IR spectrum of this compound.

-

-

Data Processing and Analysis:

-

The resulting interferogram is subjected to a Fourier transform to produce the final spectrum.

-

Perform any necessary baseline corrections.

-

Identify and label the significant absorption peaks, comparing their wavenumbers to the expected values for the functional groups of this compound.

-

Conclusion: A Cohesive Spectroscopic Narrative

The FT-IR spectrum of this compound is a rich tapestry of vibrational information that, when properly interpreted, confirms its molecular structure. The key to this interpretation lies in recognizing the characteristic absorption bands of the aldehyde, alkene, and phenyl functional groups, and understanding how the extensive conjugation within the molecule influences their spectral positions. The strong, redshifted carbonyl absorption, coupled with the distinctive aldehydic C-H stretches, provides clear evidence of the α,β-unsaturated aldehyde moiety. The presence of aromatic C-H and C=C stretching bands further corroborates the diphenyl substitution. This guide provides a robust theoretical framework and a practical experimental approach for the comprehensive FT-IR analysis of this compound, empowering researchers to confidently utilize this powerful technique in their scientific endeavors.

References

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. UCLA Chemistry & Biochemistry. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aldehydes. UCLA Chemistry & Biochemistry. Retrieved from [Link]

-

Fiveable. (n.d.). C=C Stretching Definition. Fiveable. Retrieved from [Link]

-

Filo. (2025, October 1). Vibrational Frequency of Carbonyl Group - Effects and Suitable. Filo. Retrieved from [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. Shimadzu Corporation. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Retrieved from [Link]

-

Kintek. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Kintek Press. Retrieved from [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). SDBS Home. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

Sources

The Unfolding of a Molecule: An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3,3-Diphenylacrylaldehyde

This technical guide provides a detailed exploration of the anticipated electron ionization (EI) mass spectrometry fragmentation pattern of 3,3-diphenylacrylaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a mere listing of fragments to explain the underlying chemical principles that dictate the molecule's dissociation in the gas phase. By drawing parallels with structurally analogous compounds, we will construct a predictive framework for identifying this compound and understanding its intrinsic chemical stability.

Introduction: The Molecule and the Method

This compound, a derivative of acrolein with two phenyl substituents at the β-carbon, belongs to the class of α,β-unsaturated aldehydes. Its structure, featuring a conjugated system that includes two aromatic rings and a carbonyl group, suggests a rich and informative fragmentation pattern under electron ionization mass spectrometry (EI-MS). EI-MS is a hard ionization technique that imparts significant energy to the analyte molecule, leading to the formation of a molecular ion and a cascade of characteristic fragment ions.[1] Understanding these fragmentation pathways is crucial for the structural elucidation of unknown compounds and for tracking their metabolic fate.

Proposed Fragmentation Pathways of this compound

Upon electron ionization, this compound (C₁₅H₁₂O, monoisotopic mass: 208.08882 Da)[5] is expected to form a molecular ion (M⁺˙) at m/z 208. The subsequent fragmentation is anticipated to be governed by the stability of the resulting ions and neutral losses, driven by the extensive conjugation and the presence of the phenyl and aldehyde functional groups.

The primary fragmentation events are likely to include:

-

Loss of a Hydrogen Radical (H•): A common fragmentation for aldehydes is the loss of the aldehydic hydrogen, leading to a stable acylium ion.[6][7] This would result in a prominent peak at m/z 207 , corresponding to the [M-H]⁺ ion. The stability of this ion is enhanced by the delocalization of the positive charge across the conjugated system.

-

Loss of Carbon Monoxide (CO): Following the initial loss of a hydrogen radical, the resulting acylium ion can readily lose a neutral molecule of carbon monoxide. This is a characteristic fragmentation for many carbonyl-containing compounds.[2] The loss of CO from the [M-H]⁺ ion would produce a fragment at m/z 179 .

-

Loss of the Phenyl Radical (C₆H₅•): The presence of two phenyl groups suggests that the loss of a phenyl radical is a highly probable event.[3][8] This α-cleavage relative to the double bond would lead to the formation of a stable cation at m/z 131 .

-

Formation of the Tropylium Ion: Aromatic compounds frequently rearrange to form the highly stable tropylium ion (C₇H₇⁺) at m/z 91 . While not a direct fragmentation of the molecular ion, it is a common daughter ion in the spectra of compounds containing benzyl moieties.

-

Cleavage of the Aldehyde Group (•CHO): The loss of the entire aldehyde group as a radical is another plausible fragmentation pathway. This would result in a fragment ion at m/z 179 , corresponding to the [M-CHO]⁺ ion.

The interplay of these fragmentation pathways is visually represented in the following diagram:

Figure 1: Proposed primary fragmentation pathways for this compound under electron ionization.

Summary of Key Fragment Ions

The following table summarizes the expected key fragment ions in the mass spectrum of this compound, their mass-to-charge ratio (m/z), and their proposed structures.

| m/z | Proposed Ion Structure | Corresponding Neutral Loss |

| 208 | [C₁₅H₁₂O]⁺˙ | - |

| 207 | [C₁₅H₁₁O]⁺ | H• |

| 179 | [C₁₄H₁₁]⁺ | •CHO or H• + CO |

| 131 | [C₉H₇O]⁺ | C₆H₅• |

| 91 | [C₇H₇]⁺ | C₈H₅O• (from m/z 179) |

| 77 | [C₆H₅]⁺ | C₉H₇O• (from m/z 208) |

Experimental Protocol for Mass Spectrometry Analysis

To acquire the mass spectrum of this compound, the following experimental setup using a standard gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source is recommended.

Workflow Diagram:

Figure 2: A generalized workflow for the GC-MS analysis of this compound.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Gas Chromatography (GC) Conditions:

-

Injection Volume: 1 µL.

-

Injector Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.

-

Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230°C.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 40-400.

-

Solvent Delay: Set a solvent delay to prevent the filament from being saturated by the solvent peak.

-

This self-validating protocol ensures that the analyte is effectively separated and ionized, allowing for the acquisition of a clean and reproducible mass spectrum. The use of a standard 70 eV ionization energy facilitates comparison with established mass spectral libraries.

Conclusion

The mass spectrometry fragmentation pattern of this compound is predicted to be rich and informative, reflecting its unique chemical structure. The key fragmentation pathways are anticipated to involve the loss of a hydrogen radical, carbon monoxide, a phenyl radical, and the aldehyde group, leading to a series of characteristic ions. The proposed fragmentation scheme, grounded in the established behavior of analogous compounds, provides a valuable framework for the identification and structural characterization of this and related molecules. The detailed experimental protocol offers a robust method for obtaining an experimental mass spectrum to confirm these predictions.

References

-

Liu, Z., et al. (2006). Fragmentation study of protonated chalcones by atmospheric pressure chemical ionization and tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(6), 994-1000. Available at: [Link]

-

Marella, A., et al. (2014). Fragmentation Behavior Studies of Chalcones Employing Direct Analysis in Real Time (DART). Mass Spectrometry Letters, 5(2), 35-39. Available at: [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved January 6, 2026, from [Link]

-

Raza, A. R., et al. (2016). Fragmentation Study of Substituted Chalcones: Gas Phase Formation of Benz-1-oxin Cation. Modern Chemistry & Applications, 4(2). Available at: [Link]

-

PubChem. (n.d.). Cinnamaldehyde. Retrieved January 6, 2026, from [Link]

-

NIST. (n.d.). Cinnamaldehyde, (E)-. In NIST Chemistry WebBook. Retrieved January 6, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (2022). (PDF) MASS SPECTRA INTERPRETATION OF CINNAMALDEHYDE PRESENT IN WHOLE AND POWDERED CINNAMON OIL. Available at: [Link]

-

PubChemLite. (n.d.). This compound (C15H12O). Retrieved January 6, 2026, from [Link]

-

YouTube. (2022). Lec-28 || Mass fragmentation pattern of aldehydes. Retrieved January 6, 2026, from [Link]

Sources

- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 2. Fragmentation study of protonated chalcones by atmospheric pressure chemical ionization and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fragmentation Behavior Studies of Chalcones Employing Direct Analysis in Real Time (DART) -Mass Spectrometry Letters | Korea Science [koreascience.kr]

- 4. researchgate.net [researchgate.net]

- 5. PubChemLite - this compound (C15H12O) [pubchemlite.lcsb.uni.lu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chalcones, characterized by their core 1,3-diaryl-2-propen-1-one scaffold, represent a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. This technical guide provides a comprehensive overview of 3,3-diphenylacrylaldehyde, a key chalcone derivative, and its analogues. The document delves into the synthetic methodologies, detailed spectroscopic characterization, and an in-depth exploration of their biological activities and mechanisms of action. Particular focus is placed on their potential as anticancer agents and enzyme inhibitors. Furthermore, this guide outlines experimental protocols for synthesis and biological evaluation, and discusses the critical aspects of their pharmacokinetic profiles, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the chalcone framework.

Introduction: The Chalcone Scaffold in Medicinal Chemistry

Chalcones are naturally occurring open-chain flavonoids abundant in edible plants.[1] Their basic structure consists of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[2] This versatile scaffold is readily accessible through straightforward synthetic methods, most notably the Claisen-Schmidt condensation, making it an attractive starting point for the development of new drug candidates.[2] The presence of the reactive α,β-unsaturated carbonyl group confers a wide spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][3]

This compound, a prominent member of the chalcone family, possesses a unique structural feature with two phenyl groups at the β-position of the α,β-unsaturated aldehyde. This substitution pattern significantly influences its electronic and steric properties, leading to distinct biological activities compared to other chalcone derivatives. This guide will provide a detailed exploration of this specific chalcone and its related derivatives.

Synthesis and Characterization

The synthesis of chalcones and their derivatives is most commonly achieved through the Claisen-Schmidt condensation, an aldol condensation between a substituted benzaldehyde and an acetophenone in the presence of a base or acid catalyst.[2]

General Synthesis of Chalcone Derivatives

A widely used method for synthesizing chalcone derivatives involves the Claisen-Schmidt condensation.[4] This reaction is typically carried out by reacting an appropriate aromatic aldehyde with a substituted acetophenone in an alcoholic solvent with a catalytic amount of base, such as sodium hydroxide or potassium hydroxide. The reaction mixture is usually stirred at room temperature until completion.

Experimental Protocol: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation [4]

-

Dissolve the substituted acetophenone (1 equivalent) and the aromatic aldehyde (1 equivalent) in ethanol.

-

Add an aqueous solution of a base (e.g., 40% NaOH) dropwise to the mixture while stirring at room temperature.

-

Continue stirring the reaction mixture for a specified time (typically a few hours) and monitor the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.

-

Collect the precipitated solid by filtration, wash with water until neutral, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

Caption: General workflow for the synthesis of chalcone derivatives.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, including the oxidation of the corresponding alcohol, 3,3-diphenylallyl alcohol.

Spectroscopic Characterization